Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate is an organic compound with the molecular formula C10H11ClO4S. It is known for its role in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate typically involves the reaction of 2-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-(chlorosulfonyl)benzoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products:
Substitution: Various sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Hydrolysis: 2-(chlorosulfonyl)benzoic acid.
Scientific Research Applications
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The chlorosulfonyl group is highly reactive and can form stable sulfonamide or sulfonate linkages, which are crucial in various biochemical and industrial processes.
Comparison with Similar Compounds
- Methyl 2-[2-(chlorosulfonyl)phenyl]acetate
- Propyl 2-[2-(chlorosulfonyl)phenyl]acetate
- Butyl 2-[2-(chlorosulfonyl)phenyl]acetate
Uniqueness: this compound is unique due to its specific ethyl ester group, which imparts distinct solubility and reactivity properties compared to its methyl, propyl, and butyl analogs. This makes it particularly useful in certain synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 2-(2-chlorosulfonylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-5-3-4-6-9(8)16(11,13)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKRCYVYSJHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.